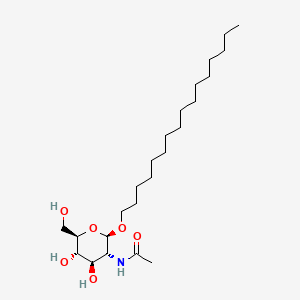

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a biomedical compound with the molecular formula C24H47NO6 . It is derived from glucose and has shown potential in combating cancer by acting as an inhibitor to the unwarranted expansion of malignant tumors .

Synthesis Analysis

The synthesis of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves several steps. The novel donor 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-D-glucopyranosyl bromide was prepared from D-glucosamine in four steps and overall 58% yield . This compound served for the fast and efficient glycosylation of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .

Molecular Structure Analysis

The molecular weight of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is 445.6 g/mol . The IUPAC name is N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide . The InChI is InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside are complex and involve multiple steps . The synthesis involves the use of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .

Physical And Chemical Properties Analysis

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a molecular weight of 445.6 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 18 . The Exact Mass is 445.34033822 g/mol and the Monoisotopic Mass is 445.34033822 g/mol . The Topological Polar Surface Area is 108 Ų .

科学研究应用

Synthesis and Potential Inhibition of Sialic Acid Biosynthesis : Anomeric deoxygenation of D-glucopyranoside derivatives, including Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside, can be used in the synthesis of protected 2-azido-1,5-anhydro-2-deoxy-D-mannitols, which are potential inhibitors of sialic acid biosynthesis (Broxterman, Marel, & Boom, 1991).

Adjuvant Activity in Bacterial Peptidoglycan Derivatives : The compound has been utilized in the synthesis of bacterial peptidoglycan derivatives that demonstrate adjuvant activity, indicating potential applications in vaccine development (Merser, Sinaỹ, & Adam, 1975).

Diagnosis of GM2 Gangliosidoses in Leukocytes : This chemical has been synthesized and tested as a substrate for diagnosing GM2 gangliosidoses using leukocytes, showing potential for clinical diagnostic applications (Inui & Wenger, 1984).

Synthesis of Diverse 2-Acetamido-2-Deoxy-Beta-D-Hexopyranosides : It serves as a starting point for the synthesis of rare 2-acetamido-2-deoxy-beta-D-hexopyranosides, which have applications in organic synthesis and potentially in the development of pharmaceuticals (Cai, Ling, & Bundle, 2009).

In Situ Assessment of Beta-Hexosaminidase Activity : The compound has been used in methods to evaluate the beta-hexosaminidase enzymatic activity in cultured cells, providing insights into cellular biochemistry and pathology (Lacorazza & Jendoubi, 1995).

Induction of Apoptosis in B Cell Chronic Leukemia : Derivatives of 2-acetamido-2-deoxy-D-glucose, related to Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside, have been used to synthesize compounds that induce apoptosis in chronic lymphotic leukemia cells, showing potential therapeutic applications (Myszka, Bednarczyk, Najder, & Kaca, 2003).

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLPLHUPPYUENY-MRKXFKPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)